molecular formula C8H4F2O3 B580568 2,6-Difluoro-4-formylbenzoic acid CAS No. 1242070-98-9

2,6-Difluoro-4-formylbenzoic acid

Cat. No.: B580568
CAS No.: 1242070-98-9
M. Wt: 186.114
InChI Key: KUZZMQQMBLSIOJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol . This compound is characterized by the presence of two fluorine atoms and a formyl group attached to a benzoic acid core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-formylbenzoic acid typically involves the fluorination of 4-formylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: 2,6-Difluoro-4-carboxybenzoic acid.

    Reduction: 2,6-Difluoro-4-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-formylbenzoic acid is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-formylbenzoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with biological targets. The formyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZZMQQMBLSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300135
Record name 2,6-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-98-9
Record name 2,6-Difluoro-4-formylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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